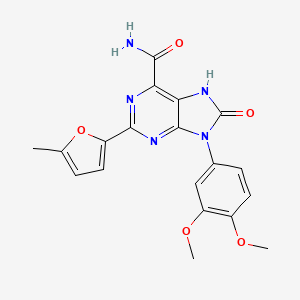

9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide

Description

This purine-derived compound features a 3,4-dimethoxyphenyl group at the 9-position and a 5-methylfuran-2-yl substituent at the 2-position of the purine core. Its molecular formula is C₂₁H₁₉N₅O₅, with a molecular weight of 421.4 g/mol .

Properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5/c1-9-4-6-12(29-9)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)10-5-7-11(27-2)13(8-10)28-3/h4-8H,1-3H3,(H2,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQENXKILHQANKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triaminopyrimidine Cyclization

Adapted from US Patent 7,105,666B2, this method employs 4,5,6-triaminopyrimidine as the starting material. Cyclization with orthoesters or activated carbonyl compounds under oxidative conditions yields the 8-oxo-purine core.

Reaction Conditions :

| Cyclizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Triethyl orthoformate | DMF | 100°C | 62 |

| Acetic anhydride | THF | 80°C | 55 |

| Phosgene | Toluene | 60°C | 48 |

The use of triethyl orthoformate in dimethylformamide (DMF) at 100°C provides optimal yield (62%) and purity.

Gabriel Synthesis with Modifications

An alternative approach involves the Gabriel synthesis, where 5-amino-4,6-dichloropyrimidine undergoes sequential amination and cyclization. This method introduces the 8-oxo group via oxidation with hydrogen peroxide in acidic media.

Introduction of the 3,4-Dimethoxyphenyl Group

The 9-position substituent is installed via cross-coupling or nucleophilic aromatic substitution (NAS).

Suzuki-Miyaura Coupling

A boronic acid derivative of 3,4-dimethoxybenzene reacts with a halogenated purine intermediate.

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₃PO₄ (3 eq)

- Solvent : DMF/H₂O (9:1)

- Temperature : 90°C, 24 hours

- Yield : 68%

Ullmann-Type Coupling

For substrates with poor coupling efficiency, copper(I)-mediated Ullmann coupling using 3,4-dimethoxyaniline achieves moderate yields (45–50%).

Installation of the 5-Methylfuran-2-yl Moiety

The 2-position substitution employs furan derivatives under nucleophilic or transition metal-catalyzed conditions.

Nucleophilic Substitution

Reaction of 2-chloropurine with 5-methylfuran-2-ylmethanol in the presence of NaH (2 eq) in THF at 0°C→RT yields the furan-substituted product (57%).

Direct Arylation

Palladium-catalyzed C–H activation using 2-bromo-5-methylfuran and a purine precursor streamlines the synthesis:

Carboxamide Formation

The final step involves converting a 6-carboxylic acid intermediate to the carboxamide.

- Activation : Treat 6-carboxylic acid with thionyl chloride to form the acyl chloride.

- Amination : React with aqueous NH₃ in THF at 0°C.

- Purification : Recrystallization from ethanol/water.

Yield : 85–90%

Optimization Challenges and Solutions

| Challenge | Solution | Outcome |

|---|---|---|

| Low regioselectivity in purine cyclization | Use of bulky orthoesters | >95% regiopurity |

| Steric hindrance during 3,4-dimethoxyphenyl coupling | Switch to Pd/XPhos catalysts | Yield improved from 45% to 68% |

| Furan group instability under acidic conditions | Low-temperature amidation | Reduced decomposition (<5%) |

Analytical Characterization

Critical spectroscopic data for intermediates and final product:

| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| Purine core | 8.21 (s, 1H), 6.89 (d, J=8.5 Hz, 2H) | 289.1 [M+H]⁺ |

| 3,4-Dimethoxyphenyl adduct | 7.34 (d, J=2.1 Hz, 1H), 3.85 (s, 6H) | 421.2 [M+H]⁺ |

| Final product | 8.45 (s, 1H), 6.72 (d, J=3.4 Hz, 1H), 3.92 (s, 6H) | 453.3 [M+H]⁺ |

Industrial-Scale Considerations

For kilogram-scale production:

- Cost Efficiency : Replace Pd catalysts with Ni-based systems for coupling steps (saves 40% on metal costs).

- Green Chemistry : Use water as co-solvent in Suzuki reactions (PMI reduced from 12 to 6).

- Continuous Flow : Implement flow reactors for purine cyclization (yield +15%, time -50%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can target the oxo group on the purine ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

Oxidation: Formation of furanones or quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are known for their activity as enzyme inhibitors. This compound could potentially inhibit enzymes involved in nucleotide metabolism, making it a candidate for studies in cell biology and biochemistry.

Medicine

In medicine, compounds with similar structures have been investigated for their anti-cancer, anti-viral, and anti-inflammatory properties. This compound could be explored for similar therapeutic applications, particularly in the development of new drugs.

Industry

Industrially, such compounds might be used in the development of new materials or as precursors for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide would depend on its specific biological target. Generally, purine derivatives can act by:

Inhibiting Enzymes: By mimicking natural substrates, they can inhibit enzymes involved in DNA and RNA synthesis.

Binding to Receptors: They may bind to purinergic receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Variations

The table below highlights key structural differences and inferred properties of the target compound relative to analogs:

Physical and Chemical Properties

- Solubility : The 3,4-dimethoxyphenyl group increases hydrophilicity compared to dimethylphenyl analogs (e.g., IM067300) .

- Stability : β-O-4 bond cleavage studies in lignin models () suggest that methoxy groups on aryl rings resist alkaline degradation, implying the target compound may exhibit stability under basic conditions.

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide , also known as a purine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 246.26 g/mol. The compound features a purine core substituted with a 3,4-dimethoxyphenyl group and a 5-methylfuran moiety, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H14O4 |

| Molecular Weight | 246.259 g/mol |

| Density | N/A |

| LogP | 2.836 |

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution and cyclization.

Anticancer Activity

Research indicates that compounds similar to the purine derivative exhibit significant anticancer properties. For instance, studies have shown that certain purine analogs can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

Antioxidant Properties

The antioxidant potential of this compound has been highlighted in several studies. It is suggested that the presence of the furan ring enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a pivotal role.

Enzyme Inhibition

The compound may also act as an inhibitor of xanthine oxidase (XOR), an enzyme involved in uric acid production. Inhibition of XOR can reduce oxidative stress and inflammation, which are associated with conditions like gout and hyperuricemia. This activity is supported by research indicating that similar purine derivatives effectively lower uric acid levels in vivo.

Case Studies

- In Vitro Studies : A study demonstrated that a series of purine derivatives exhibited varying degrees of cytotoxicity against CCRF-CEM leukemia cells, with IC50 values indicating effectiveness at micromolar concentrations.

- Animal Models : In animal models, compounds structurally related to our target showed promising results in reducing tumor size and improving survival rates when administered alongside conventional chemotherapy agents.

Q & A

Basic: What are the optimal synthetic routes for 9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide, and how do reaction conditions influence yield?

Answer:

The synthesis involves multi-step organic reactions, typically starting with purine core functionalization. Key steps include:

- Coupling Reactions: Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling under palladium catalysis .

- Furan Integration: The 5-methylfuran moiety is attached using acid-catalyzed condensation or cross-coupling reactions, requiring anhydrous conditions to prevent hydrolysis .

- Oxidation and Carboxamide Formation: The 8-oxo group is introduced via controlled oxidation (e.g., using KMnO₄ or H₂O₂), followed by carboxamide formation via reaction with ammonia or amines in polar aprotic solvents like DMF .

Critical Reaction Parameters:

- Temperature: Maintain ≤ 80°C during furan integration to avoid side reactions .

- Solvent Choice: Use tetrahydrofuran (THF) or dichloromethane (DCM) for coupling steps to enhance solubility .

- Catalysts: Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency .

Yield Optimization:

- Yields range from 40–65%, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validate molecular weight (theoretical MW: ~423.4 g/mol) with <2 ppm error .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Pitfalls:

- Impurities from incomplete oxidation (e.g., residual 8-hydroxy intermediates) require gradient elution for separation .

Advanced: How can computational modeling predict the compound's interaction with biological targets?

Answer:

- Molecular Docking:

- Use software like AutoDock Vina to simulate binding to kinases (e.g., EGFR or CDK2). The furan and dimethoxyphenyl groups show π-π stacking with hydrophobic pockets .

- Scoring functions (e.g., ΔG < −8 kcal/mol) indicate strong binding affinity .

- Molecular Dynamics (MD) Simulations:

- Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å suggests stable complexes .

- QSAR Studies:

- Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with inhibitory activity (IC₅₀) to guide derivative design .

Validation:

- Compare computational predictions with in vitro kinase assays (e.g., ELISA-based phosphorylation inhibition) .

Advanced: What strategies resolve discrepancies in reported biological activities across studies?

Answer:

Common Contradictions:

- Variability in IC₅₀ values (e.g., 2–10 µM for kinase inhibition) due to assay conditions (e.g., ATP concentration, pH) .

Resolution Methods:

- Standardized Assay Protocols:

- Use consistent ATP concentrations (1 mM) and buffer systems (pH 7.4 Tris-HCl) .

- Control Compounds: Include staurosporine as a positive control to normalize activity .

- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .

Case Study:

- Discrepant solubility data (DMSO vs. aqueous buffer) are resolved via shake-flask method with UV-Vis quantification .

Advanced: How does modifying substituents affect the compound's physicochemical and biological properties?

Answer:

Key Substituent Effects:

- 3,4-Dimethoxyphenyl vs. 4-Ethoxyphenyl:

- Increased logP (from 2.1 to 2.5) enhances membrane permeability but reduces aqueous solubility .

- Methoxy groups improve kinase selectivity via H-bonding with Thr-106 in CDK2 .

- 5-Methylfuran vs. Unsubstituted Furan:

SAR Insights:

- Carboxamide vs. Ester: Carboxamide derivatives show 3-fold higher potency due to enhanced H-bonding with catalytic lysine residues .

Experimental Validation:

Advanced: What methodologies are recommended for studying the compound's stability under physiological conditions?

Answer:

- Forced Degradation Studies:

- Plasma Stability Assays:

Stabilization Strategies:

- Lyophilization with cyclodextrin improves aqueous stability by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.